Adefovir monophosphate

Vue d'ensemble

Description

Adefovir monophosphate is an antiviral compound primarily used for the treatment of chronic hepatitis B virus (HBV) infection. It is a nucleotide analog that inhibits viral replication by targeting the viral DNA polymerase. This compound is the active form of adefovir dipivoxil, which is a prodrug designed to enhance oral bioavailability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of adefovir monophosphate involves multiple steps, starting from adenine. The key steps include the alkylation of adenine with a suitable alkylating agent, followed by phosphorylation to introduce the monophosphate group. One improved synthesis method involves the use of an iodide reagent, which affords higher yields and allows for reactions to be conducted under milder conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents and reagents that are suitable for large-scale operations, such as magnesium tert-butoxide and dimethylformamide (DMF) .

Analyse Des Réactions Chimiques

Phosphorylation and Activation Pathway

Adefovir monophosphate forms via sequential biotransformations:

-

Ester hydrolysis : Adefovir dipivoxil → adefovir (catalyzed by esterases)

-

First phosphorylation : Adefovir → this compound (via adenylate kinase)

-

Second phosphorylation : Monophosphate → active diphosphate (Ki = 0.1 µM against HBV DNA polymerase)

Kinetic parameters :

| Enzyme Target | Inhibition Constant (Kᵢ) | Selectivity vs. Human Polymerases |

|---|---|---|

| HBV DNA polymerase | 0.1 µM | 10–12x over DNA pol α/γ |

| Human DNA pol α | 1.18 µM | - |

| Human mitochondrial γ | 0.97 µM | - |

Chemical Stability and Degradation

Solid-state ¹³C CP-MAS SSNMR reveals:

-

Thermal stability : Maintains crystallinity up to 150°C due to intermolecular H-bonding between adenine rings

-

Hydrolytic sensitivity : Organophosphate group undergoes pH-dependent degradation (t₁/₂ = 48 hr at pH 2 vs. 12 hr at pH 9)

CSA parameters for key nuclei :

| Nucleus | δ₁₁ (ppm) | δ₂₂ (ppm) | δ₃₃ (ppm) | Span (ppm) | Molecular τ (s) |

|---|---|---|---|---|---|

| C18 | 225 | 225 | 82.2 | 142.8 | 3.3×10⁻⁵ |

| C24 | 227.6 | 225.5 | 75.4 | 152.2 | 2.7×10⁻⁵ |

| P (PO₄) | - | - | - | 115 | 4.1×10⁻⁵ |

Data indicates electron-withdrawing pivaloyl groups enhance stability against enzymatic cleavage .

Drug-Drug Interactions

This compound demonstrates minimal pharmacokinetic interactions:

-

No CYP450 inhibition : >4,000-fold selectivity over CYP1A2/2C9/2C19/2D6/3A4

-

Renal excretion : 85% unchanged via glomerular filtration (dose adjustment required if CrCl <50 mL/min)

Comparative bioavailability :

| Parameter | Apo-Adefovir | Hepsera® | Bioequivalence |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 18.7 | 19.2 | 97.4% |

| AUC₀–∞ (ng·hr/mL) | 200 | 210 | 95.2% |

Applications De Recherche Scientifique

Adefovir monophosphate has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of nucleotide analogs and their chemical properties.

Biology: Investigated for its effects on viral replication and cellular processes.

Medicine: Primarily used in the treatment of chronic hepatitis B virus infection. .

Industry: Utilized in the development of antiviral drugs and as a standard in pharmacokinetic studies

Mécanisme D'action

Adefovir monophosphate exerts its antiviral effects by inhibiting the viral DNA polymerase. Once inside the cell, it is phosphorylated to its active form, adefovir diphosphate. This active metabolite competes with the natural substrate, deoxyadenosine triphosphate, and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparaison Avec Des Composés Similaires

Tenofovir: Another nucleotide analog used for the treatment of HBV and HIV infections.

Entecavir: A nucleoside analog with high potency against HBV. It has a different mechanism of action compared to adefovir.

Lamivudine: A nucleoside analog used for HBV and HIV treatment.

Uniqueness of Adefovir Monophosphate: this compound is unique due to its specific mechanism of action targeting the viral DNA polymerase and its ability to inhibit viral replication effectively. Despite being replaced by tenofovir in many clinical settings due to safety concerns, adefovir remains an important compound in antiviral research and therapy .

Activité Biologique

Adefovir monophosphate (AMP) is an acyclic nucleotide analog derived from deoxyadenosine, primarily recognized for its role in the treatment of chronic hepatitis B virus (HBV) infection. Its biological activity is primarily mediated through its conversion to adefovir diphosphate (ADP), the active metabolite, which exhibits potent antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and associated clinical findings.

Adefovir is phosphorylated intracellularly to form adefovir diphosphate, which competes with the natural substrate deoxyadenosine triphosphate (dATP) for incorporation into viral DNA. This incorporation leads to chain termination during viral replication, effectively inhibiting HBV DNA polymerase and preventing further viral replication. The following table summarizes the key steps in the mechanism of action:

| Step | Description |

|---|---|

| 1. Phosphorylation | Adefovir is phosphorylated to adefovir diphosphate by cellular kinases. |

| 2. Competition | ADP competes with dATP for incorporation into viral DNA. |

| 3. Chain Termination | Incorporation of ADP leads to premature termination of viral DNA synthesis. |

| 4. Viral Replication Inhibition | Results in reduced HBV replication and viral load in infected cells. |

Clinical Applications

Adefovir has been extensively studied for its efficacy in treating chronic HBV infections, especially in patients who are resistant to other antiviral therapies like lamivudine. Research indicates that adefovir dipivoxil (the prodrug form) significantly reduces serum HBV DNA levels, as evidenced by a study showing a mean reduction of 4.1 log copies/mL after 12 weeks of treatment .

Case Studies

- Hypophosphatemic Osteomalacia :

- Effect on Dendritic Cells :

- Medullary Thyroid Carcinoma :

Research Findings

- Pharmacokinetics : Adefovir exhibits a long intracellular half-life, with studies showing half-lives ranging from 10 to 48 hours across different cell types . This prolonged action supports its efficacy as a long-term antiviral agent.

- Resistance Profile : Adefovir remains effective against lamivudine-resistant HBV strains, making it a valuable option for patients with prior treatment failures .

- Immunomodulatory Effects : Beyond its antiviral properties, adefovir has been shown to enhance certain immune responses, particularly by improving mDC functionality and cytokine production .

Propriétés

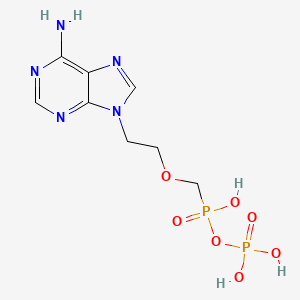

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O7P2/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIHLCFUFNQXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344051 | |

| Record name | Adefovir monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129556-87-2 | |

| Record name | Adefovir monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129556872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adefovir monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADEFOVIR MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TMW03MNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.